3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N4O2/c19-12-1-3-13(4-2-12)25-17(28)29-26-14-5-7-27(8-6-14)16-15(20)9-11(10-24-16)18(21,22)23/h1-4,9-10H,5-8H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZSNNXQBBPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₅Cl₂F₃N₄O
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens:
| Compound Name | Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.6 | Inhibition of cell wall synthesis |
| Compound B | Escherichia coli | 31.2 | Disruption of nucleic acid synthesis |
| Compound C | Pseudomonas aeruginosa | 7.8 | Inhibition of protein synthesis |
Studies suggest that the presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through modulation of specific cellular pathways. Research indicates that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.
- Case Study : A study evaluated a related compound's effect on human cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 μM. The mechanism was attributed to apoptosis induction through activation of caspase pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Biofilm Disruption : The compound may interfere with biofilm formation in bacteria, enhancing susceptibility to antibiotic treatment .
- Quorum Sensing Inhibition : It may disrupt communication among bacterial populations, further reducing virulence .
Safety and Toxicity
While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicity studies on related compounds indicate moderate toxicity at higher concentrations but significant therapeutic windows at lower doses.
Comparison with Similar Compounds
Structural Analogues
Core Pyridine Derivatives
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)pyridine Structure: Shares the pyridine core with -Cl (position 3), -CF₃ (position 5), and a piperidinyl group (position 2) but lacks the imino-carbamate moiety .
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j) Structure: Features a benzyloxy-phenyl group instead of the piperidino-imino-carbamate . Key Data: MW = 482.01 g/mol, m.p. = 62.3–63.8°C, 91.5% yield . Significance: The trifluoromethoxy (-OCF₃) group enhances lipophilicity compared to the carbamate, which may influence herbicidal activity .
3-Chloro-2-(3-chloro-4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (5c) Structure: Replaces the carbamate with a trifluoromethylthio (-SCF₃) group . Key Data: MW = 495.98 g/mol, m.p. = 82.0–83.5°C, 94.0% yield .
Piperidine/Piperazine Derivatives
2-Amino-6-[4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile Structure: Contains a piperazine ring instead of piperidino and additional cyano (-CN) groups . Significance: The piperazine moiety improves solubility, while cyano groups may enhance hydrogen-bonding interactions in biological systems .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Structure: Integrates a pyrimidinyl-piperazine group and a cyano substituent . Impact: The dimethylamino (-NMe₂) group introduces basicity, which could affect pharmacokinetic properties .
Physicochemical Properties
- *Predicted LogP (octanol-water) based on substituents: The target compound’s carbamate group may reduce lipophilicity compared to 5c’s -SCF₃.
Q & A
Q. What safety protocols are critical for handling this compound in a lab setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
